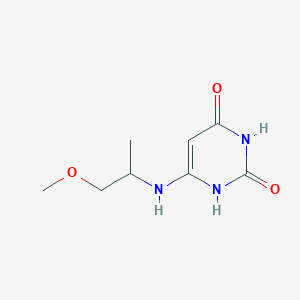
1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the coupling of carboxylic acid with amine in the presence of 1-hydroxybenzotriazole, N-(3-dimethyl-aminopropyl)-N′-ethylcarbodiimide hydrochloride and N,N-diisopropylethylamine in DMF at room temperature, followed by hydrolysis with LiOH·H2O in aqueous methanol at room temperature, and subsequent acidification with 1 M hydrochloric acid has been used .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, Ethyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate is a solid with a molecular weight of 244.29 .Applications De Recherche Scientifique
Pharmaceutical Research: Antidiabetic Agents
The pyrazole core of 1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide is a significant scaffold in medicinal chemistry. It has been utilized in the synthesis of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines, which are selective and orally active dipeptidylpeptidase 4 inhibitors . These inhibitors are crucial in the treatment of type 2 diabetes, as they play a role in glucose metabolism by prolonging the activity of incretin hormones.
Organic Synthesis: Heterocyclic Building Blocks
This compound serves as a versatile building block for the synthesis of more complex heterocyclic systems . Its reactivity allows for the creation of various heterocyclic compounds, which are essential in developing new pharmaceuticals, agrochemicals, and materials science.
Coordination Chemistry: Ligands for MOFs
Due to its structural properties, 1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide can act as a ligand in the formation of metal-organic frameworks (MOFs) . MOFs are porous materials with potential applications in gas storage, separation, and catalysis.
Drug Discovery: Bioactive Molecule Scaffold
The pyrazole ring is a common motif in drug discovery, often used as a scaffold for the synthesis of bioactive molecules . Its presence in numerous drugs highlights its importance in the development of new therapeutic agents.
Green Chemistry: Sustainable Synthesis Methods
Researchers have employed 1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide in green chemistry approaches to synthesize pyrazole derivatives . These methods aim to reduce the environmental impact of chemical synthesis by using less hazardous solvents and more efficient reactions.
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors .
Mode of Action
It’s worth noting that similar compounds have shown potential fungicidal and insecticidal activities .
Biochemical Pathways
Similar compounds have shown to affect the pathways related to fungicidal and insecticidal activities .
Result of Action
Similar compounds have shown potential fungicidal and insecticidal activities .
Propriétés
IUPAC Name |
2-ethyl-5-phenylpyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-2-16-11(12(13)14)8-10(15-16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H3,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUNDLWRZJIFKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CC=C2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-(1-hydroxybutan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481467.png)
![1-(dimethoxymethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481468.png)



